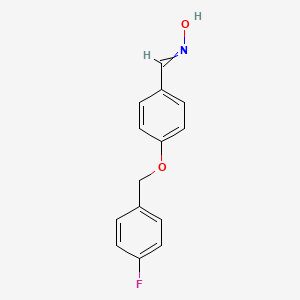
4-(4-Fluoro-benzyloxy)-benzaldehyde oxime
Cat. No. B8388348
M. Wt: 245.25 g/mol
InChI Key: FCTDRQGBZUPIDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09290465B2
Procedure details


To a suspension of 4-(4-fluoro-benzyloxy)-benzaldehyde (21.9 g, 95.2 mmol) and hydroxylamine hydrochloride (7.3 g, 105 mmol) in 400 mL water/ethanol 9:1 was added a solution of NaOH (9.5 g in 100 mL of water) dropwise over 15 min. The now yellow solution was stirred for 2 h at rt after which the reaction was adjusted to pH 5-6 with acetic acid. The resulting white precipitate was collected by filtration and washed with water. The wet filter cake was dissolved in ethyl acetate and dried over Na2SO4. Filtration followed by removal of volatiles under reduced pressure gave 4-(4-fluoro-benzyloxy)-benzaldehyde oxime (23.5 g, 95.8 mmol) as a yellowish crystalline solid.


Name
water ethanol
Quantity
400 mL
Type
solvent
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:17]=[CH:16][C:5]([CH2:6][O:7][C:8]2[CH:15]=[CH:14][C:11]([CH:12]=O)=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.Cl.[NH2:19][OH:20].[OH-].[Na+].C(O)(=O)C>O.C(O)C>[F:1][C:2]1[CH:17]=[CH:16][C:5]([CH2:6][O:7][C:8]2[CH:15]=[CH:14][C:11]([CH:12]=[N:19][OH:20])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1 |f:1.2,3.4,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
21.9 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(COC2=CC=C(C=O)C=C2)C=C1
|
|
Name
|
|
|
Quantity
|
7.3 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NO
|
|
Name
|
water ethanol
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
O.C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The now yellow solution was stirred for 2 h at rt after which the reaction
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting white precipitate was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The wet filter cake was dissolved in ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
followed by removal of volatiles under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C(COC2=CC=C(C=NO)C=C2)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 95.8 mmol | |
| AMOUNT: MASS | 23.5 g | |
| YIELD: CALCULATEDPERCENTYIELD | 100.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
